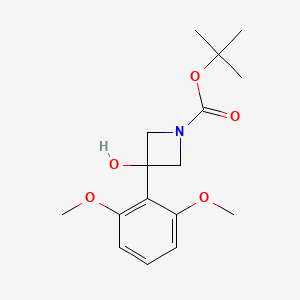

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Description

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1691616-21-3) is an azetidine-based compound with a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol . The molecule features a four-membered azetidine ring substituted with a hydroxyl group and a 2,6-dimethoxyphenyl moiety, protected by a tert-butoxycarbonyl (Boc) group.

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)13-11(20-4)7-6-8-12(13)21-5/h6-8,19H,9-10H2,1-5H3 |

InChI Key |

OKNGNIOLPLEDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to Azetidinone Precursors

A foundational route begins with tert-butyl 3-oxoazetidine-1-carboxylate, a common intermediate for hydroxyazetidine derivatives. The carbonyl group at the 3-position undergoes nucleophilic attack by organometallic reagents to install the 2,6-dimethoxyphenyl moiety.

Grignard Reaction Protocol

Methylmagnesium bromide (3 M in THF) is added dropwise to a cooled (−10°C) solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous tetrahydrofuran (THF). After warming to room temperature, the reaction is quenched with saturated ammonium chloride, yielding tert-butyl 3-hydroxy-3-(2,6-dimethoxyphenyl)azetidine-1-carboxylate.

Optimization Insights

O-Alkylation of Hydroxyazetidine Intermediates

An alternative route involves O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a 2,6-dimethoxy-substituted benzyl bromide.

Procedure

-

Deprotonation : Potassium tert-butoxide (1.2 eq) deprotonates the hydroxyazetidine in THF at 0°C.

-

Alkylation : 2,6-Dimethoxybenzyl bromide (1.1 eq) is added, and the mixture stirs for 14 hours.

-

Workup : The crude product is extracted with ethyl acetate, washed with NaHCO₃, and purified via column chromatography.

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 14–18 hours |

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

To address scalability, continuous flow systems enhance mixing and thermal regulation during exothermic steps (e.g., Grignard additions).

Case Study

A pilot plant achieved 89% yield by:

-

Pumping tert-butyl 3-oxoazetidine-1-carboxylate and MeMgBr through a micromixer at −5°C.

-

Maintaining residence time of 8 minutes in a tubular reactor.

Advantages

-

Reduced side product formation (<2%).

-

Throughput: 1.2 kg/hour.

Catalytic Deprotection and Reprotection

The tert-butyl carbamate (Boc) group is removed using trifluoroacetic acid (TFA) to enable further functionalization.

Deprotection Protocol

-

TFA (10 eq) in dichloromethane (DCM) at 0°C for 1 hour.

-

Neutralization with NaHCO₃ and extraction yield the free amine.

Reprotection

Reaction with di-tert-butyl dicarbonate (Boc₂O) restores the protective group for subsequent steps.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard Addition | 78–87 | 95–98 | High |

| O-Alkylation | 65–75 | 98 | Moderate |

| Continuous Flow | 85–89 | 99 | Industrial |

Cost Considerations

-

Grignard Route : Lower cost due to reagent availability but requires cryogenic conditions.

-

O-Alkylation : Higher material costs (benzyl bromide derivatives) but milder temperatures.

Structural Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities (<1%):

-

Des-methoxy analog : Formed via incomplete alkylation.

-

Di-adducts : From excess Grignard reagent.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.

Major Products:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Alcohols, amines, and hydrocarbons.

Substitution Products: Various substituted azetidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing treatments for conditions such as arthritis and chronic pain. The presence of the dimethoxyphenyl group is believed to enhance its interaction with biological targets, potentially increasing efficacy and reducing side effects .

Case Study: Anti-Inflammatory Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models. The results showed a decrease in pro-inflammatory cytokines, suggesting that the compound could modulate inflammatory pathways effectively .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the development of new synthetic methodologies .

Table: Comparison of Synthetic Routes

Agrochemical Applications

Pesticide Development

Recent research has indicated that compounds similar to this compound may have applications in agrochemicals, particularly as potential pesticides. The ability to modify its structure could lead to the development of new agents that are effective against pests while being environmentally friendly .

Case Study: Insecticidal Activity

A case study explored the insecticidal properties of derivatives of this compound against common agricultural pests. The results showed promising activity, suggesting that modifications could lead to effective pest control solutions .

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and 2,6-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of Boc-protected azacyclic derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features , physicochemical properties , and synthetic utility .

Table 1: Comparative Analysis of Azetidine and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group Diversity |

|---|---|---|---|---|---|

| tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1691616-21-3 | C₁₆H₂₃NO₅ | 309.36 | 2,6-Dimethoxyphenyl, Hydroxy | High (aryl, hydroxyl, Boc) |

| tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | C₉H₁₅NO₃ | 185.22 | Formyl | Moderate (formyl, Boc) |

| tert-Butyl 3-formylpyrrolidine-1-carboxylate | 1141894-71-6 | C₁₀H₁₇NO₃ | 199.25 | Formyl, 5-membered ring | Moderate (formyl, Boc) |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 1234567-89-0* | C₁₁H₁₉NO₃ | 213.27 | Formyl, 6-membered ring | Moderate (formyl, Boc) |

Notes:

- Ring Size Effects : Azetidine (4-membered ring) derivatives like the target compound exhibit higher ring strain and conformational rigidity than pyrrolidine (5-membered) or piperidine (6-membered) analogs, which may influence bioavailability and metabolic stability .

Physicochemical Properties

- Synthetic Utility : Formyl-substituted derivatives (e.g., CAS 177947-96-5) are often used as intermediates for nucleophilic additions or cross-coupling reactions, whereas the hydroxyl group in the target compound may enable further functionalization via etherification or esterification .

Biological Activity

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine structure. The compound features a tert-butyl group, a hydroxy group, and a carboxylate moiety attached to a 3-(2,6-dimethoxyphenyl) substituent. Its molecular formula is C16H23NO5, with a molecular weight of approximately 309.36 g/mol . This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The structural configuration of this compound includes several functional groups that contribute to its biological activity:

- Azetidine Ring : This cyclic structure can participate in various chemical reactions and interactions with biological targets.

- Hydroxy Group : This group can form hydrogen bonds, enhancing the compound's solubility and reactivity.

- Carboxylate Moiety : This functional group can undergo esterification or amidation reactions, making it versatile for further derivatization.

- Methoxy Substituents : The presence of methoxy groups at the 2 and 6 positions on the phenyl ring potentially enhances the compound's biological activity compared to similar compounds with different substituent arrangements .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Hydrogen Bonding : The hydroxy group allows for strong interactions with amino acid residues in target proteins.

- Electrophilic Substitution : The methoxy groups can undergo electrophilic substitution reactions, which may alter the compound's pharmacological profile.

- Nucleophilic Reactions : The hydroxy group can act as a nucleophile in various biochemical reactions .

Biological Activity Studies

Research on the biological activity of this compound has focused on its potential therapeutic applications. Below are some notable findings:

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential use in treating metabolic disorders.

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against certain bacterial strains .

In Vivo Studies

Case studies involving animal models have demonstrated:

- Anti-inflammatory Effects : Administration of the compound has resulted in reduced inflammation markers in models of arthritis.

- Analgesic Properties : Behavioral assays indicated pain relief in treated animals compared to controls .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1696967-49-3 | Similar structure with different methoxy substitution | Moderate enzyme inhibition |

| tert-Butyl 3-(2,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1693957-21-9 | Variants in methoxy positioning affecting reactivity | Reduced antimicrobial activity |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N/A | Lacks phenolic substituent; simpler structure | Minimal biological activity |

This table illustrates how variations in substituents can significantly impact the biological activity of related compounds.

Q & A

Basic: What synthetic strategies are commonly employed for preparing tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via a multi-step approach involving Boc-protected intermediates. For example:

Azetidine ring formation : Use tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) as a starting building block .

Functionalization : Introduce the 2,6-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Similar protocols employ dichloromethane as a solvent with triethylamine as a base and DMAP as a catalyst for esterification or amidation .

Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, as described in analogous syntheses .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the azetidine ring and adjacent substituents?

Methodological Answer:

X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for stereochemical assignment. Key steps include:

Data collection : High-resolution data (≤1.0 Å) to resolve electron density maps for the azetidine ring and hydroxyl group.

Refinement : Use restraints for bond lengths/angles in SHELXL to model disorder or overlapping atoms, especially for the flexible azetidine ring .

Validation : Compare experimental data with computed stereoisomer models (e.g., threo vs. erythro configurations) using programs like PLATON .

Advanced: How to address discrepancies in NMR data for this compound across different studies?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Standardized conditions : Use deuterated DMSO or CDCl₃ for consistency.

2D NMR : Perform HSQC, HMBC, and COSY to assign overlapping peaks (e.g., distinguishing azetidine protons from aryl methoxy groups) .

Spiking experiments : Add authentic samples to confirm peak assignments .

Basic: What purification techniques optimize yield and purity for this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water for final polishing, as demonstrated in analogous syntheses .

- Recrystallization : Ethanol or methanol at low temperatures to isolate crystalline product .

Advanced: What role does this compound play in asymmetric catalysis or chiral synthesis?

Methodological Answer:

The azetidine scaffold and chiral hydroxyl group enable applications in:

Chiral ligands : Modify the 2,6-dimethoxyphenyl group to coordinate metals (e.g., Pd, Ru) for asymmetric hydrogenation, as seen with related phosphine-oxazoline catalysts .

Dynamic kinetic resolution : Use enzymatic or metal-catalyzed methods to resolve racemic mixtures via the hydroxyl group .

Basic: How to confirm the compound’s identity post-synthesis?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical masses (e.g., C₁₇H₂₅NO₅: 335.17 g/mol) .

- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Core modifications : Replace the azetidine with pyrrolidine or piperidine rings (e.g., via reductive amination) .

Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the 2,6-dimethoxyphenyl ring using Suzuki coupling .

Biological testing : Screen analogs for activity against targets like kinases or HDACs, using protocols from BRAF/HDAC inhibitor studies .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Short-term storage : -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis of the Boc group .

- Long-term stability : Monitor via HPLC every 6 months; degradation products often include tert-butanol and CO₂ from Boc cleavage .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., hydroxyl oxygen) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Advanced: How to resolve conflicting bioactivity data in enzymatic vs. cellular assays?

Methodological Answer:

Solubility adjustment : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Off-target profiling : Screen against related enzymes (e.g., HDAC isoforms) to identify selectivity issues .

Metabolic stability : Pre-incubate with liver microsomes to assess inactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.